

In-Depth Technical Guide: 4-(5-Chloro-2-pyridyloxy)benzoic Acid

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Compound of Interest

Compound Name: 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

CAS No.: 289044-48-0

Cat. No.: B1424968

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Executive Summary

4-(5-Chloro-2-pyridyloxy)benzoic acid is a diaryl ether scaffold characterized by a benzoic acid moiety linked via an ether oxygen to a 2-pyridyl ring substituted with chlorine at the 5-position.

[1] This structural motif is critical in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and specific herbicide classes (e.g., phenoxy-pyridines). Its chemical stability and functional groups make it a versatile building block for late-stage diversification in medicinal chemistry.

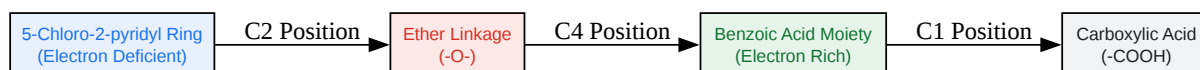
Part 1: Chemical Identity & Structural Nomenclature

Core Identifiers

| Parameter | Technical Specification |
|---------------------|---|
| IUPAC Name | 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid |
| CAS Registry Number | 1259323-85-7 |
| Molecular Formula | C ₁₂ H ₈ ClNO ₃ |
| Molecular Weight | 249.65 g/mol |
| SMILES | OC(=O)c1ccc(Oc2ncc(Cl)cc2)cc1 |
| InChI Key | InChI=1S/C12H8ClNO3/c13-10-5-6-11(14-10)17-9-3-1-8(2-4-9)12(15)16/h1-6H,(H,15,16) |

Structural Visualization

The compound consists of two aromatic systems connected by an ether linkage.[2] The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (S_NAr) during synthesis, while the carboxylic acid on the phenyl ring allows for further derivatization (e.g., amide coupling, esterification).



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Caption: Structural connectivity of 4-(5-chloro-2-pyridyloxy)benzoic acid showing key functional moieties.

Part 2: Synonyms & Nomenclature Variations

Correct identification requires navigating various naming conventions used in patent literature and chemical catalogs.

Systematic & Semi-Systematic Names

- Preferred IUPAC: **4-[(5-Chloropyridin-2-yl)oxy]benzoic acid**

- Chemical Abstracts (CA) Index Name: Benzoic acid, 4-[(5-chloro-2-pyridinyl)oxy]-
- Inverted Name: p-(5-Chloro-2-pyridyloxy)benzoic acid

Functional Class Synonyms

- Ether Derivative: 4-(5-Chloro-2-pyridyloxy)benzoate (referring to the salt/ester form)
- Scaffold Descriptor: 5-Chloro-2-(4-carboxyphenoxy)pyridine

Related Derivatives (Common Confusion Points)

- Methyl Ester: Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate (CAS: 1259323-86-8)
- Phenol Precursor: 4-[(5-chloropyridin-2-yl)oxy]phenol
- Isomeric Form: 3-[(5-chloropyridin-2-yl)oxy]benzoic acid (Meta-isomer)

Part 3: Synthetic Context & Methodology[4]

The synthesis of 4-(5-chloro-2-pyridyloxy)benzoic acid typically employs a Nucleophilic Aromatic Substitution (S_NAr) strategy. This route is favored for its high yield and scalability compared to metal-catalyzed cross-couplings (e.g., Ullmann ether synthesis).

Synthesis Protocol (S_NAr Pathway)

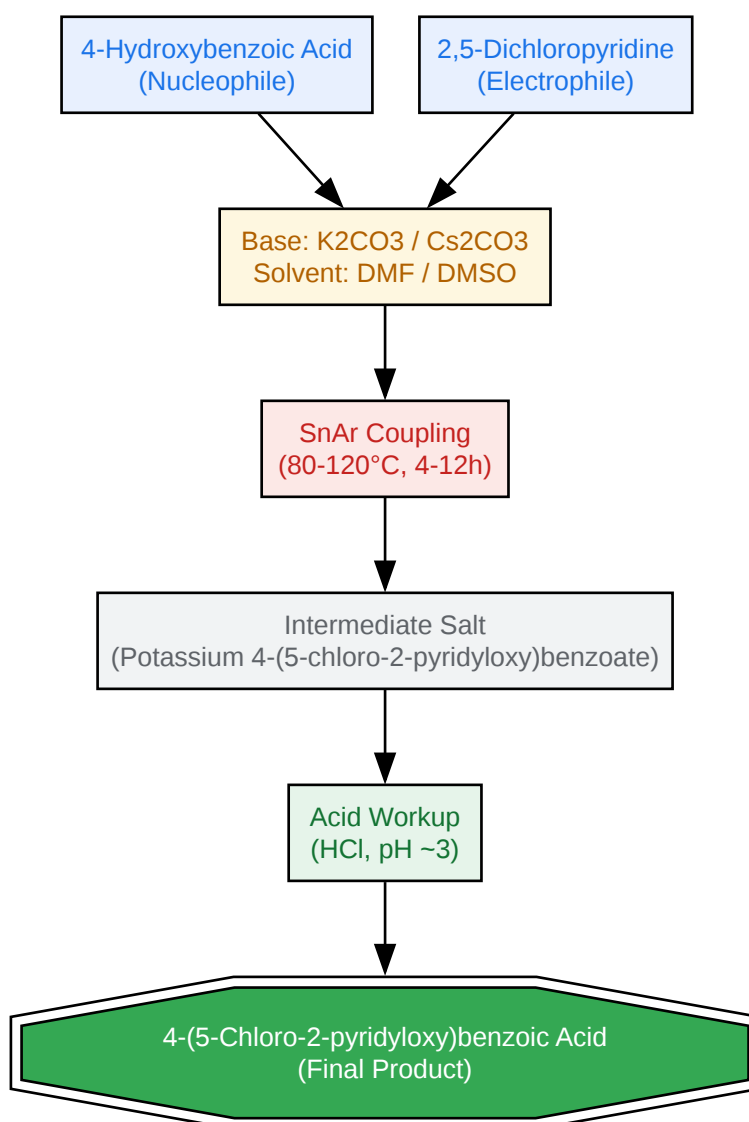
Reaction Principle: The 4-hydroxybenzoic acid (or its ester) acts as the nucleophile, attacking the electron-deficient 2-position of the 2,5-dichloropyridine. The chlorine at the 2-position is the leaving group, activated by the adjacent ring nitrogen.

Step-by-Step Methodology:

- Deprotonation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent (DMF or DMSO). Add a base such as Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Coupling: Add 2,5-dichloropyridine (1.1 eq) to the reaction mixture.

- Heating: Heat the mixture to 80–120°C for 4–12 hours. Monitor reaction progress via TLC or HPLC.
- Workup: Cool the mixture and pour into ice-water. Acidify with 1N HCl to pH ~3 to precipitate the free acid.
- Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthetic Workflow Diagram



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Caption: SNAr synthetic pathway for 4-(5-chloro-2-pyridyloxy)benzoic acid.

Part 4: Applications & Research Utility

Pharmaceutical Development

- **PPAR Agonists:** The diaryl ether scaffold is a bioisostere for the fibrate class of drugs. The 5-chloro-pyridine moiety mimics the lipophilic tail required for binding to the PPAR-alpha or PPAR-gamma ligand-binding domain.
- **Enzyme Inhibition:** Used as a core scaffold for designing inhibitors of specific kinases or metalloproteases where a rigid, linear linker is required.

Agrochemical Intermediates

- **Herbicidal Activity:** Structurally related to the pyridyloxy-phenoxy-propionate class (e.g., Haloxyfop, Fluazifop). While the benzoic acid itself is often a metabolite or precursor, its esters exhibit auxin-like herbicidal activity.

Part 5: Safety & Handling

| Hazard Class | H-Code | Statement |
|-----------------|--------|-----------------------------------|
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

- **PPE:** Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.
- **Storage:** Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed.

References

- PubChem Compound Summary. (2025). Benzoic acid, 4-[(5-chloro-2-pyridinyl)oxy]-. National Center for Biotechnology Information. [Link](#)
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Sources

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